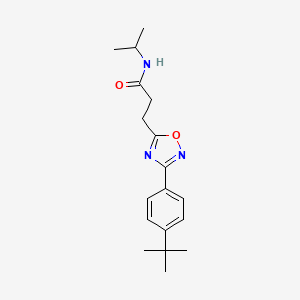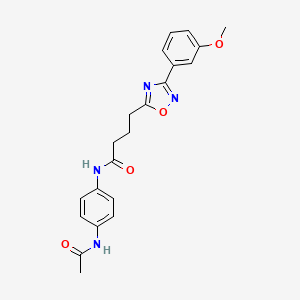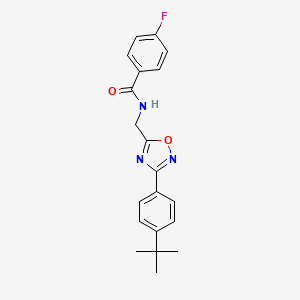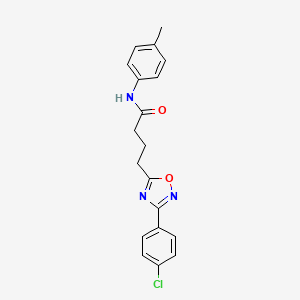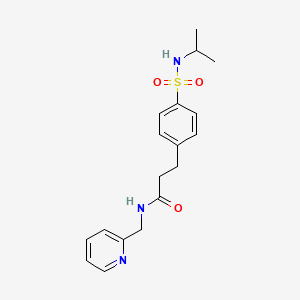
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as Compound A, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to have a unique mechanism of action that makes it an attractive candidate for further study.
Wirkmechanismus
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has a unique mechanism of action that involves the inhibition of the activity of the enzyme PDE4. This enzyme is involved in the regulation of inflammatory responses and is a target for the development of anti-inflammatory drugs. By inhibiting the activity of PDE4, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A reduces the production of inflammatory mediators and reduces inflammation.
Biochemical and Physiological Effects:
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has a unique mechanism of action that makes it an attractive candidate for further study. However, the limitations of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A in vivo, to determine its potential therapeutic applications and dosage requirements. Additionally, further studies are needed to determine the safety and toxicity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A in vivo, as well as its potential interactions with other drugs. Overall, the study of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has the potential to lead to the development of new and effective treatments for inflammatory diseases and cancer.
Synthesemethoden
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been synthesized through various methods, including a one-pot synthesis method that involves the reaction of 4-(N-isopropylsulfamoyl)phenylboronic acid with 2-bromomethylpyridine in the presence of a palladium catalyst. This method has been found to be efficient and yields high purity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-[4-(propan-2-ylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)21-25(23,24)17-9-6-15(7-10-17)8-11-18(22)20-13-16-5-3-4-12-19-16/h3-7,9-10,12,14,21H,8,11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNSLVMPIAGYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylsulfamoyl-phenyl)-N-pyridin-2-ylmethyl-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
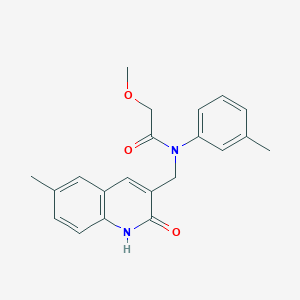
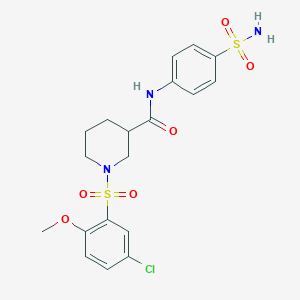
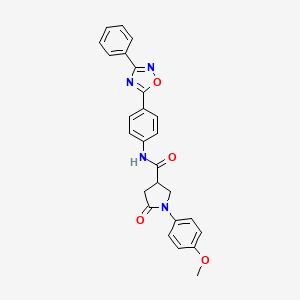
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
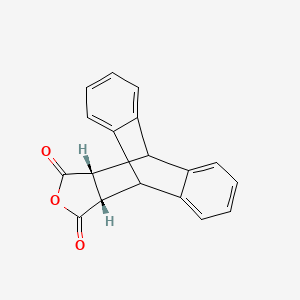
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
